

GNE-7915 Tosylate In Vivo Study Application Notes and Protocols

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Compound of Interest					
Compound Name:	GNE-7915 tosylate				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies using **GNE-7915 tosylate**, a potent and selective brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of GNE-7915 in relevant animal models of neurodegenerative diseases, particularly Parkinson's disease.

Introduction

GNE-7915 is a small molecule inhibitor of LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease.[1][2] Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and LRRK2 hyperactivity has also been observed in idiopathic cases.[3] GNE-7915 effectively crosses the blood-brain barrier, making it a valuable tool for investigating the therapeutic potential of LRRK2 inhibition in the central nervous system.[2][4] In vivo studies are crucial for understanding the compound's behavior and efficacy in a living organism before clinical development.

Mechanism of Action

GNE-7915 functions as a Type I kinase inhibitor, binding to the ATP-binding pocket of LRRK2 to block its kinase activity.[5] This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates, such as Rab GTPases (e.g., Rab10, Rab12).



[6][7][8] The aberrant phosphorylation of these substrates is linked to disruptions in cellular processes like vesicular trafficking, autophagy, and lysosomal function, which are implicated in Parkinson's disease pathology.[8][9][10]

Data Presentation

Table 1: In Vivo Pharmacokinetic and Pharmacodynamic

Parameters of GNE-7915

Parameter	Species	Dose & Route	Value	Time Point	Reference
Pharmacokin etics					
Peak Serum Conc.	Mouse (WT)	100 mg/kg, s.c.	~4000 ng/mL	1 h	[6][7]
Peak Brain Conc.	Mouse (WT)	100 mg/kg, s.c.	~1000 ng/g	1 h	[6][7]
Pharmacodyn amics					
LRRK2 Kinase Inhibition (pRab10)	Mouse (WT & LRRK2R1441 G)	100 mg/kg, s.c.	Max. inhibition	24 h	[7]
Duration of LRRK2 Kinase Inhibition	Mouse (WT & LRRK2R1441 G)	100 mg/kg, s.c.	Return to basal	72 h	[6][7]
α-Synuclein Oligomer Reduction	Mouse (LRRK2R144 1G)	100 mg/kg, s.c. (twice weekly)	Significant reduction	18 weeks	[6]

Table 2: Summary of GNE-7915 In Vivo Efficacy and Safety Studies



Animal Model	Dosing Regimen	Key Findings	Safety Observations	Reference
Efficacy				
LRRK2R1441G Mutant Mice	100 mg/kg, s.c., twice weekly for 18 weeks	Reduced striatal α-synuclein oligomers and cortical pSer129-αSyn levels.	No increased mortality or morbidity. No abnormalities in lung, kidney, or liver function.	[6]
BAC Transgenic Mice (human LRRK2 G2019S)	50 mg/kg, i.p. or p.o.	Concentration-dependent reduction of pLRRK2 in the brain.	Not specified in detail.	[1]
Safety/Toxicolog y				
Rat	10, 50, or 100 mg/kg, p.o., daily for 7 days	Not applicable	No microscopic effects observed in lungs or kidneys.	[11]
Cynomolgus Monkey	30 mg/kg, p.o., twice daily for 15 days	Not applicable	Increased vacuolation of type II pneumocytes in the lungs.	[11][12]
Cynomolgus Monkey	10, 25, or 65 mg/kg, p.o., daily for 7 days or 30 mg/kg for 29 days	Not applicable	Increased vacuolation of type II pneumocytes.	[11]

Experimental Protocols



Protocol 1: Acute In Vivo LRRK2 Kinase Activity Inhibition Study in Mice

Objective: To assess the acute effect of GNE-7915 on LRRK2 kinase activity in the brain and peripheral tissues of mice.

Materials:

- GNE-7915 tosylate
- Vehicle (e.g., DMSO, PEG300, Tween80, ddH2O formulation[1] or other suitable vehicle)
- Wild-type or LRRK2 mutant mice (e.g., LRRK2R1441G)
- Syringes and needles for subcutaneous injection
- Tissue homogenization buffer and equipment
- Protein quantification assay (e.g., BCA)
- SDS-PAGE and Western blotting reagents and equipment
- Primary antibodies against pThr73-Rab10, total Rab10, pSer106-Rab12, total Rab12, and a loading control (e.g., GAPDH, β-actin)
- Secondary antibodies

Procedure:

- Compound Formulation: Prepare a fresh suspension of GNE-7915 in the chosen vehicle on the day of the experiment. A suggested formulation is to first dissolve GNE-7915 in DMSO, then add PEG300, followed by Tween80, and finally ddH2O.[1] Ensure the final concentration allows for the desired dosage in an appropriate injection volume (e.g., 10 mL/kg).
- Animal Dosing:



- Acclimatize animals to the facility and handling for at least one week prior to the experiment.
- Randomly assign mice to treatment groups (vehicle and GNE-7915). A typical group size is n=3-4 per time point.
- Administer a single subcutaneous injection of GNE-7915 (e.g., 100 mg/kg) or vehicle.[6][7]
- Tissue Collection:
 - Euthanize mice at various time points post-injection (e.g., 1, 6, 24, 48, 72 hours) to assess the time course of LRRK2 inhibition.[7]
 - Immediately collect brain and peripheral tissues of interest (e.g., lungs, kidneys) and snapfreeze in liquid nitrogen. Store at -80°C until analysis.
- Western Blot Analysis:
 - Prepare tissue lysates by homogenizing the frozen tissues in an appropriate lysis buffer containing phosphatase and protease inhibitors.
 - Determine the protein concentration of each lysate.
 - Perform SDS-PAGE and Western blotting to analyze the phosphorylation levels of LRRK2 substrates (pRab10 and pRab12) relative to the total protein levels of these substrates.
 - Quantify band intensities to determine the extent and duration of LRRK2 kinase inhibition.

Protocol 2: Chronic In Vivo Efficacy Study in a Parkinson's Disease Mouse Model

Objective: To evaluate the long-term efficacy of GNE-7915 in reducing Parkinson's disease-related pathology in a relevant mouse model.

Materials:

GNE-7915 tosylate



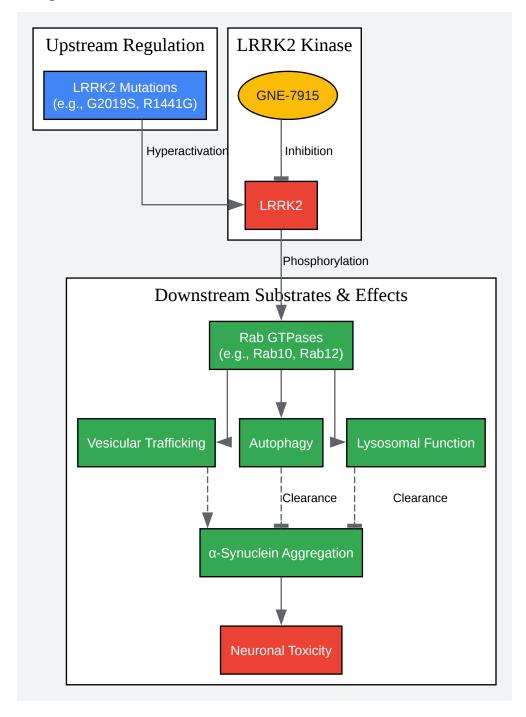
- Vehicle
- LRRK2 mutant mice (e.g., LRRK2R1441G) prone to developing α-synuclein pathology.
- Syringes and needles for subcutaneous injection
- Equipment for tissue processing for immunohistochemistry and biochemical analysis.
- Antibodies for α-synuclein oligomers and pSer129-αSyn.

Procedure:

- Animal Model and Dosing Regimen:
 - Use aged LRRK2 mutant mice (e.g., 14-month-old LRRK2R1441G mice).
 - Randomly assign mice to vehicle and GNE-7915 treatment groups.
 - Administer GNE-7915 (e.g., 100 mg/kg) or vehicle via subcutaneous injection twice weekly for an extended period (e.g., 18 weeks).
- Monitoring:
 - Monitor the health and body weight of the animals regularly throughout the study.
 - Perform behavioral tests relevant to Parkinson's disease if applicable to the model.
- Endpoint Analysis:
 - At the end of the treatment period, euthanize the animals and collect the brains.
 - Process one hemisphere for biochemical analysis and the other for immunohistochemistry.
 - Biochemical Analysis: Homogenize brain regions (e.g., striatum, cortex) and perform assays to quantify α-synuclein oligomers and the ratio of pSer129-αSyn to total αsynuclein.[6]
 - Immunohistochemistry: Section the brain and perform staining for α-synuclein pathology to visualize changes in protein aggregation and localization.



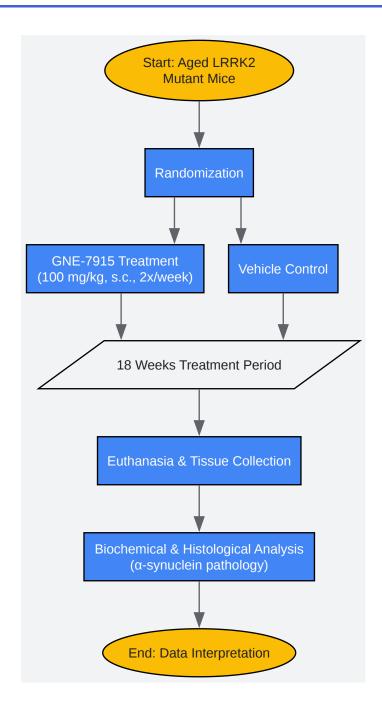
Mandatory Visualizations



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Caption: LRRK2 signaling pathway and the inhibitory action of GNE-7915.





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Caption: Experimental workflow for a chronic GNE-7915 in vivo efficacy study.

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